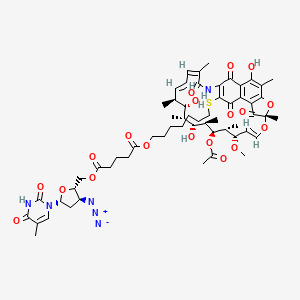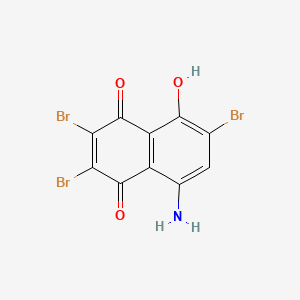
8-Amino-2,3,6-tribromo-5-hydroxy-1,4-naphthoquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Amino-2,3,6-tribromo-5-hydroxy-1,4-naphthoquinone is a complex organic compound with the molecular formula C10H4Br3NO3 and a molecular weight of 425.86 g/mol . It is a derivative of 1,4-naphthoquinone, characterized by the presence of amino, tribromo, and hydroxy functional groups. This compound is known for its significant biological and chemical properties, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as brominating agents in the presence of a suitable solvent like acetic acid or chloroform .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 8-Amino-2,3,6-tribromo-5-hydroxy-1,4-naphthoquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as acyl chlorides and alkyl halides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, which have diverse applications in chemical synthesis and biological studies .
Scientific Research Applications
8-Amino-2,3,6-tribromo-5-hydroxy-1,4-naphthoquinone has several scientific research applications:
Biology: The compound exhibits significant biological activity, including antimicrobial and anticancer properties.
Industry: The compound is used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 8-Amino-2,3,6-tribromo-5-hydroxy-1,4-naphthoquinone involves its interaction with cellular components. It can generate reactive oxygen species (ROS) leading to oxidative stress, which can induce apoptosis in cancer cells. The compound also targets specific enzymes and proteins involved in cellular signaling pathways, thereby modulating their activity . Key molecular targets include mitochondrial enzymes and transcription factors involved in oxidative phosphorylation and apoptosis .
Comparison with Similar Compounds
1,4-Naphthoquinone: The parent compound, which lacks the amino, tribromo, and hydroxy groups.
5-Hydroxy-1,4-naphthoquinone: Similar structure but without the amino and tribromo substitutions.
2,3,6-Tribromo-1,4-naphthoquinone: Lacks the amino and hydroxy groups.
Uniqueness: 8-Amino-2,3,6-tribromo-5-hydroxy-1,4-naphthoquinone is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of amino, tribromo, and hydroxy groups enhances its potential as a versatile reagent in chemical synthesis and as a bioactive compound in medicinal chemistry .
Properties
CAS No. |
73384-70-0 |
|---|---|
Molecular Formula |
C10H4Br3NO3 |
Molecular Weight |
425.85 g/mol |
IUPAC Name |
8-amino-2,3,6-tribromo-5-hydroxynaphthalene-1,4-dione |
InChI |
InChI=1S/C10H4Br3NO3/c11-2-1-3(14)4-5(8(2)15)10(17)7(13)6(12)9(4)16/h1,15H,14H2 |
InChI Key |
JYQCNZRDPHBDHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(C(=C1Br)O)C(=O)C(=C(C2=O)Br)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


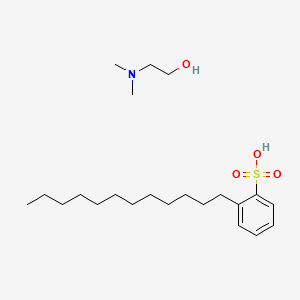
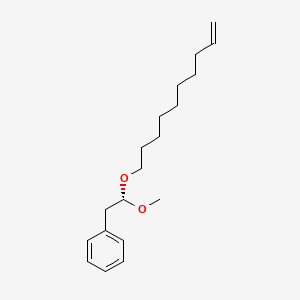

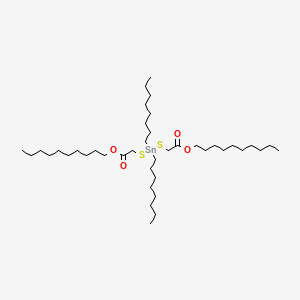
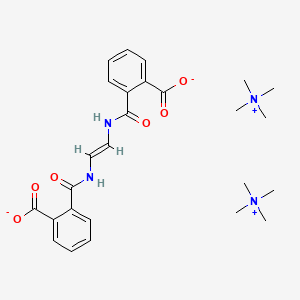
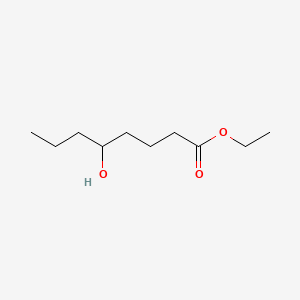
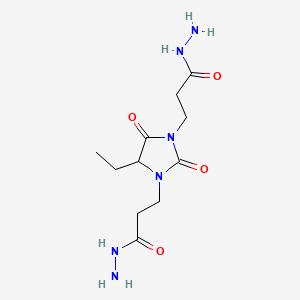
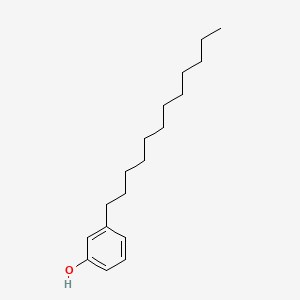
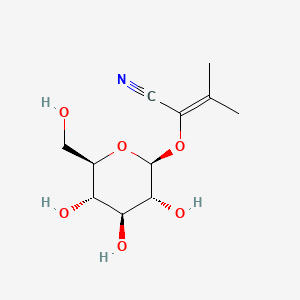
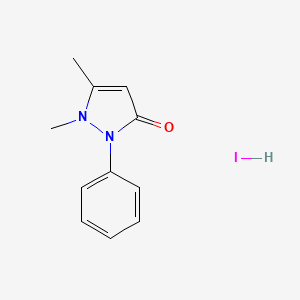


![3-[[2-[(2-Aminoethyl)amino]ethyl]amino]-2-hydroxypropyl neodecanoate](/img/structure/B12674955.png)
